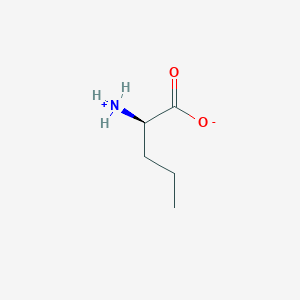

DL-norvaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDPXSYFESPGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862403 | |

| Record name | (+-)-Norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | DL-Norvaline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

760-78-1, 6600-40-4 | |

| Record name | (±)-Norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Norvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | norvaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-NORVALINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norvaline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+-)-Norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-norvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORVALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V639KTF2SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The In Vivo Impact of DL-Norvaline on Nitric Oxide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo effects of DL-norvaline on nitric oxide (NO) production. This compound, a non-proteinogenic amino acid, has garnered interest for its potential therapeutic applications, primarily attributed to its L-isomer, L-norvaline, a potent inhibitor of the arginase enzyme. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine, the substrate for nitric oxide synthase (NOS), thereby promoting NO production. This guide synthesizes findings from preclinical studies, presenting quantitative data on the effects of norvaline on NO metabolites, detailing experimental methodologies, and illustrating the key signaling pathways and experimental workflows. It is important to note that while this compound is available commercially, the majority of in vivo research has focused on the L-norvaline isomer. Furthermore, there is a notable absence of human clinical trials providing quantitative data on the direct effects of this compound or L-norvaline on nitric oxide production.

Introduction

Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[1] Endothelial dysfunction, characterized by reduced NO bioavailability, is a hallmark of many cardiovascular diseases.[2] L-arginine is the endogenous substrate for nitric oxide synthase (NOS) in the production of NO.[3] The enzyme arginase competes with NOS for L-arginine, converting it to ornithine and urea.[2][4] Consequently, inhibition of arginase presents a promising therapeutic strategy to enhance NO production. L-norvaline, an analog of the branched-chain amino acid valine, has been identified as a competitive inhibitor of arginase. This guide will delve into the in vivo evidence supporting the role of norvaline in modulating nitric oxide production.

Mechanism of Action: Arginase Inhibition

The primary mechanism by which L-norvaline enhances nitric oxide production is through the competitive inhibition of arginase. Arginase and nitric oxide synthase (NOS) share L-arginine as a common substrate. In conditions where arginase activity is elevated, L-arginine is preferentially metabolized to urea and ornithine, thereby limiting its availability for NOS and reducing NO synthesis. By inhibiting arginase, L-norvaline effectively increases the intracellular pool of L-arginine that can be utilized by NOS to produce nitric oxide and L-citrulline.

Quantitative Data from In Vivo Studies

The in vivo effects of L-norvaline on nitric oxide production have been quantified in several preclinical studies, primarily in rodent models. These studies typically measure the stable metabolites of NO, nitrite (NO₂⁻) and nitrate (NO₃⁻), in plasma and urine as an indicator of systemic NO production.

Table 1: Effects of L-Norvaline on Plasma Nitric Oxide Metabolites in Rats

| Animal Model | L-Norvaline Dose & Administration | Duration | Baseline Plasma NO₂⁻/NO₃⁻ (µM) | Post-Treatment Plasma NO₂⁻/NO₃⁻ (µM) | % Increase | Reference |

| Normotensive Wistar Rats | 30 mg/kg/day, intraperitoneal | 7 days | 1.553 ± 0.027 | 2.097 ± 0.081 | ~35% | Kudryavtsev et al., 2020 |

| Hypertensive ISIAH Rats | 30 mg/kg/day, intraperitoneal | 7 days | 1.16 ± 0.11 | 1.19 ± 0.09 | ~2.5% (insignificant) | Kudryavtsev et al., 2020 |

| Fructose-induced Hypertensive Rats | 50 mg/kg/day, orogastric gavage | 6 weeks | Not Reported | Significantly increased vs. untreated hypertensive | Not Quantified | El-Bassossy et al., 2012 |

Data are presented as mean ± SEM where available.

Table 2: Effects of L-Norvaline on Urine Nitric Oxide Metabolites in Rats

| Animal Model | L-Norvaline Dose & Administration | Duration | Baseline Urine NO₂⁻/NO₃⁻ | Post-Treatment Urine NO₂⁻/NO₃⁻ | % Change | Reference |

| Normotensive Wistar Rats | 30 mg/kg/day, intraperitoneal | 7 days | Not Reported | Amplified vs. control | Not Quantified | Kudryavtsev et al., 2020 |

| Hypertensive ISIAH Rats | 30 mg/kg/day, intraperitoneal | 7 days | Not Reported | No significant change vs. control | Not Quantified | Kudryavtsev et al., 2020 |

Note on this compound and Human Studies: To date, published in vivo studies providing quantitative data on the effects of the racemic mixture this compound on nitric oxide production are not available. The research has focused on the L-isomer due to its arginase-inhibiting activity. Furthermore, there is a significant lack of human clinical trials investigating the impact of either DL- or L-norvaline supplementation on direct markers of nitric oxide production.

Experimental Protocols

This section details the methodologies employed in key studies to assess the in vivo effects of L-norvaline on nitric oxide production.

Animal Models and L-Norvaline Administration

-

Study: Kudryavtsev et al., 2020

-

Animal Model: Adult male normotensive Wistar rats and Inherited Stress-Induced Arterial Hypertension (ISIAH) rats.

-

Housing: Standard laboratory conditions.

-

L-Norvaline Administration: L-norvaline was administered intraperitoneally at a dose of 30 mg/kg/day for seven consecutive days. A vehicle control group received saline.

-

-

Study: El-Bassossy et al., 2012

-

Animal Model: Male Wistar rats with metabolic syndrome induced by fructose (10% in drinking water for 12 weeks).

-

Housing: Standard laboratory conditions.

-

L-Norvaline Administration: L-norvaline was administered as a solution in distilled water via orogastric gavage at a dose of 50 mg/kg/day for six weeks.

-

Measurement of Nitric Oxide Metabolites (Nitrite and Nitrate)

The most common method for quantifying total nitrite and nitrate in biological fluids is the Griess assay.

-

Method: Colorimetric Assay (Griess Reaction)

-

Principle: This method involves a two-step process. First, nitrate is reduced to nitrite using nitrate reductase. Second, the total nitrite (the original nitrite plus the nitrite derived from nitrate reduction) reacts with a diazotizing reagent (Griess reagent) to form a colored azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the total nitrite concentration.

-

Protocol (as per Kudryavtsev et al., 2020, using a commercial kit):

-

Sample Collection: Blood and urine samples were collected on the final day of the experiment.

-

Assay: A commercially available colorimetric kit (K1342, Abnova, Taipei, Taiwan) was used for the measurements.

-

Step 1 (Nitrate Reduction): Samples are incubated with nitrate reductase to convert nitrate to nitrite.

-

Step 2 (Color Development): Griess reagent is added to the samples, which converts nitrite into a dark violet azo compound.

-

Measurement: The optical density of the azo chromophore is measured using a spectrophotometer to determine the total concentration of nitrite and nitrate.

-

-

General Non-Kit Based Griess Assay Protocol:

-

Sample Preparation: Plasma or serum samples are typically deproteinized, often by ultrafiltration, to prevent interference with the assay. Urine samples may require dilution.

-

Standard Curve: A standard curve is generated using known concentrations of sodium nitrite.

-

Nitrate Reduction: Samples and standards are incubated with nitrate reductase and its cofactors (e.g., NADPH) in a buffer.

-

Griess Reaction: Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples and standards.

-

Incubation: The reaction is allowed to proceed for a specified time (e.g., 10-30 minutes) at room temperature, protected from light.

-

Absorbance Measurement: The absorbance is read at approximately 540 nm using a microplate reader.

-

Calculation: The concentration of nitrite/nitrate in the samples is determined by interpolating from the standard curve.

-

-

Discussion and Future Directions

The available in vivo data from animal models strongly suggest that L-norvaline can enhance nitric oxide production, particularly in normotensive states. The study by Kudryavtsev et al. (2020) intriguingly found that this effect was blunted in hypertensive rats, suggesting that the underlying pathology of hypertension may alter the responsiveness to arginase inhibition. The work by El-Bassossy et al. (2012) also supports the beneficial effect of L-norvaline on NO signaling in a model of metabolic syndrome-associated hypertension.

The primary limitation in this field is the lack of data on the racemic mixture this compound and the absence of human clinical trials. While L-norvaline is a component of pre-workout and athletic supplements marketed to boost nitric oxide, the scientific evidence to support these claims in healthy human subjects is currently not available in peer-reviewed literature.

Future research should focus on:

-

Investigating the in vivo effects of this compound on nitric oxide production to determine if the D-isomer has any modulatory effects.

-

Conducting well-controlled human clinical trials to quantify the impact of this compound and L-norvaline supplementation on plasma and urine nitric oxide metabolites, as well as on endothelial function.

-

Exploring the dose-response relationship of norvaline on nitric oxide production in different physiological and pathophysiological states.

Conclusion

This compound, through its L-isomer, acts as an inhibitor of arginase, thereby increasing the availability of L-arginine for nitric oxide synthase and enhancing nitric oxide production in vivo. Quantitative data from rodent models demonstrate a significant increase in nitric oxide metabolites following L-norvaline administration, although this effect may be dependent on the underlying physiological state of the animal. While the mechanism of action is well-understood, further research is critically needed to establish the effects of the DL-racemic mixture and to translate these preclinical findings to human physiology through rigorous clinical trials.

References

- 1. Dietary supplements for improving nitric-oxide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arginine and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DL-Norvaline in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-norvaline, a non-proteinogenic amino acid and an isomer of valine, serves as a valuable tool in cell biology and drug development research. Its primary mechanism of action involves the inhibition of the enzyme arginase.[1][2] By blocking arginase, this compound prevents the conversion of L-arginine to ornithine and urea, thereby increasing the intracellular pool of L-arginine available for nitric oxide synthase (NOS).[2][3] This leads to enhanced production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and immune responses.[1] Additionally, this compound has been shown to inhibit p70 ribosomal S6 kinase 1 (p70S6K1), suggesting its potential role in modulating cell growth and proliferation.

These application notes provide detailed protocols for the preparation of sterile this compound stock solutions suitable for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable results.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for the preparation and use of this compound solutions in cell culture.

| Parameter | Value | Solvent/Conditions | Source(s) |

| Molecular Weight | 117.15 g/mol | N/A | |

| Solubility | ~50 mg/mL (426.8 mM) | Water (H₂O) | |

| ~20 mg/mL (170.72 mM) | Phosphate-Buffered Saline (PBS) | ||

| Insoluble | Dimethyl Sulfoxide (DMSO), Ethanol | ||

| Recommended Stock Concentration | 100 mM | Water or PBS | General Practice |

| Storage of Powder | -20°C | 3 years | |

| Storage of Stock Solution | -80°C | up to 2 years | |

| -20°C | up to 1 year | ||

| Typical Working Concentration | 0.01 mM - 10 mM | Cell Culture Medium |

Mechanism of Action of this compound

The diagram below illustrates the signaling pathway affected by this compound. By inhibiting arginase, this compound increases the availability of L-arginine for nitric oxide synthase (NOS), leading to increased nitric oxide (NO) production. It also inhibits the p70S6K1 pathway.

Caption: Mechanism of this compound action.

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution

This protocol details the preparation of a 100 mM sterile stock solution of this compound.

Materials and Equipment

-

This compound powder (MW: 117.15 g/mol )

-

Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)

-

Sterile 15 mL or 50 mL conical tubes

-

0.22 µm sterile syringe filter

-

Sterile syringes (10 mL or appropriate size)

-

Sterile microcentrifuge tubes or cryovials for aliquoting

-

Analytical balance

-

Vortex mixer

-

Optional: Water bath or sonicator

Step-by-Step Procedure

-

Calculate the required mass of this compound:

-

To prepare 10 mL of a 100 mM (0.1 M) stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L x 0.01 L x 117.15 g/mol = 0.11715 g

-

Therefore, weigh out 117.15 mg of this compound powder.

-

-

-

Dissolve the this compound powder:

-

Aseptically add the weighed this compound powder to a sterile 15 mL conical tube.

-

Add a portion (e.g., 8 mL) of sterile water or PBS to the tube.

-

Vortex the solution vigorously until the powder is completely dissolved.

-

If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can aid in dissolving the powder.

-

-

Adjust to the final volume:

-

Once the powder is fully dissolved, add sterile water or PBS to bring the final volume to 10 mL.

-

Invert the tube several times to ensure the solution is homogenous.

-

-

Sterile Filtration:

-

Draw the this compound solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Filter the solution into a new sterile conical tube. Note: Do not autoclave amino acid solutions as this can lead to degradation.

-

-

Aliquoting and Storage:

-

Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes or cryovials.

-

Clearly label the aliquots with the name of the compound, concentration, and date of preparation.

-

Store the aliquots at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles.

-

Experimental Workflow: Stock Solution Preparation

The following diagram provides a visual representation of the workflow for preparing a sterile this compound stock solution.

Caption: Workflow for this compound stock solution preparation.

Use in Cell Culture

To use the this compound stock solution in a cell culture experiment, thaw an aliquot at room temperature or in a 37°C water bath. Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 1 mM in 10 mL of medium, add 100 µL of the 100 mM stock solution. It is recommended to prepare fresh dilutions for each experiment.

Concluding Remarks

The protocols outlined in these application notes provide a reliable method for preparing this compound stock solutions for cell culture applications. By following these procedures, researchers can ensure the integrity and sterility of their solutions, leading to more consistent and reproducible experimental outcomes. Always refer to the specific product information sheet for any lot-specific handling instructions.

References

Application Notes and Protocols for the Laboratory Synthesis of DL-Norvaline from n-Valeric Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and laboratory-scale protocols for the synthesis of DL-norvaline, a non-proteinogenic amino acid of interest in pharmaceutical research, from the readily available starting material, n-valeric acid. The primary synthetic route involves the α-bromination of n-valeric acid, followed by amination to yield the desired racemic amino acid.

Synthetic Strategy Overview

The synthesis of this compound from n-valeric acid is typically achieved via a two-step process. The first step is the α-bromination of the carboxylic acid, a reaction commonly carried out using the Hell-Volhard-Zelinsky reaction. This reaction introduces a bromine atom at the carbon adjacent to the carboxyl group. The subsequent step involves the displacement of the bromine atom with an amino group through ammonolysis, yielding this compound. An alternative, three-step approach involves the initial conversion of n-valeric acid to its more reactive acyl chloride derivative, followed by α-bromination and then ammonolysis.

Experimental Workflow

The general experimental workflow for the synthesis of this compound from n-valeric acid is depicted below. This diagram illustrates the key stages of the chemical transformation.

Figure 1: General workflows for the synthesis of this compound from n-valeric acid.

Quantitative Data Summary

The following table summarizes the reported yields for the key reaction steps in the synthesis of this compound. These values are compiled from various sources and can be used for comparison and optimization of the laboratory synthesis.

| Reaction Step | Reagents/Catalyst | Reported Yield | Reference |

| α-Bromination of n-Valeric Acid | Liquid Bromine | - | [1] |

| Ammonolysis of α-Bromo-n-valeric Acid | Ammonia water, Hexamethylenetetramine | > 95% | [1] |

| Acyl Chloride Formation from n-Valeric Acid | Thionyl Chloride | - | [2][3][4] |

| Bromination of n-Valeryl Chloride | Liquid Bromine | - | |

| Overall Yield (D-Norvaline from n-Valeric Acid) | - | 11.5% (over 6 steps including resolution) | |

| Overall Yield (L-Norvaline from n-Valeric Acid) | - | 13.8% (over 6 steps including resolution) |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound from n-valeric acid.

Protocol 1: Two-Step Synthesis of this compound

This protocol is based on the direct α-bromination of n-valeric acid followed by ammonolysis.

Step 1: α-Bromination of n-Valeric Acid (Hell-Volhard-Zelinsky Reaction)

-

Reaction Setup: In a reaction flask equipped with a reflux condenser and a dropping funnel, place n-valeric acid.

-

Reagent Addition: Add liquid bromine to the n-valeric acid. The molar ratio of liquid bromine to n-valeric acid should be between 1:1 and 2:1.

-

Reaction Conditions: Heat the reaction mixture at a temperature between 20°C and 100°C for 1 to 10 hours.

-

Work-up: After the reaction is complete, remove any unreacted bromine. The crude α-bromo-n-valeric acid can be purified by vacuum distillation, collecting the fraction at 132-136°C/25mmHg.

Step 2: Ammonolysis of α-Bromo-n-valeric Acid

-

Neutralization: In a reaction vessel protected by a nitrogen atmosphere and cooled in an ice bath, neutralize the α-bromo-n-valeric acid with concentrated ammonia water.

-

Ammonolysis: Add an ammonolysis reagent (ammonia water or ammonia gas) and a catalytic amount of hexamethylenetetramine. Heat the mixture at 40-90°C for 0.5 to 12 hours.

-

Isolation: A suspension will form. Filter the solid product and wash the filter cake with methanol or ethanol.

-

Purification: The filtrate can be subjected to ion-exchange chromatography for further purification and recovery of the product. The solid product is dried to obtain this compound.

Protocol 2: Three-Step Synthesis of this compound via Acyl Chloride

This protocol involves the formation of n-valeryl chloride as an intermediate.

Step 1: Preparation of n-Valeryl Chloride

-

Reaction Setup: In a flask equipped with a stirrer, reflux condenser, dropping funnel, calcium chloride drying tube, and a thermometer, add n-valeric acid (e.g., 36.7g, 0.36 mol).

-

Reagent Addition: Add thionyl chloride (molar ratios ranging from 1:1 to 5:1 relative to n-valeric acid have been reported).

-

Reaction Conditions: Heat the mixture. Reaction temperatures and times vary, with examples including reflux at 78°C for 4 hours, 50°C for 8 hours, or 70°C for 6 hours. The reaction is complete when the evolution of hydrogen chloride gas ceases.

Step 2: α-Bromination of n-Valeryl Chloride

-

Reaction Setup: To the flask containing the n-valeryl chloride from the previous step, set up for heating and addition of liquid bromine.

-

Reagent Addition: While maintaining the reaction mixture at a gentle reflux (e.g., 80°C), add liquid bromine (e.g., 60.5g, 0.38 mol) that has been dried with concentrated sulfuric acid.

-

Work-up: After the addition is complete, remove excess thionyl chloride and bromine to obtain the crude α-bromovaleryl chloride.

Step 3: Ammonolysis of α-Bromovaleryl Chloride

-

Dissolution: Dissolve the crude α-bromovaleryl chloride in a suitable solvent.

-

Ammonolysis: Treat the solution with liquid ammonia to effect the ammonolysis.

-

Isolation and Hydrolysis: The resulting product is washed and concentrated to obtain racemic α-aminovaleramide. Subsequent hydrolysis of the amide yields this compound.

Safety Precautions

-

Thionyl chloride and liquid bromine are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reactions can release corrosive gases such as HCl and HBr. Ensure proper scrubbing or neutralization of the off-gases.

-

Ammonia is a corrosive and pungent gas. Handle concentrated ammonia solutions and liquid ammonia with care in a fume hood.

-

Follow standard laboratory safety procedures for handling chemicals and setting up glassware.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with institutional and regulatory guidelines.

References

- 1. CN101508654B - Synthesis method of D, L-norvaline - Google Patents [patents.google.com]

- 2. Method for synthesis of L-norvaline - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN100516025C - A method for synthesizing D-norvaline with n-valeric acid - Google Patents [patents.google.com]

- 4. CN1962613A - Method for synthesis of L-norvaline - Google Patents [patents.google.com]

Application Notes and Protocols: Experimental Design for Studying DL-Norvaline in Proteomics

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Norvaline is a non-proteinogenic amino acid that has garnered significant interest in biomedical research. Its biological effects are primarily attributed to two distinct mechanisms. Firstly, as an analog of L-ornithine and L-arginine, L-norvaline acts as a competitive inhibitor of the enzyme arginase.[1][2] By inhibiting arginase, which converts L-arginine to urea and L-ornithine, norvaline increases the bioavailability of L-arginine for nitric oxide synthase (NOS).[1] This leads to enhanced production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[3][4] This mechanism underlies its therapeutic potential in conditions associated with endothelial dysfunction and neurodegeneration, such as Alzheimer's disease.

Secondly, as a structural isomer of valine and an analog of leucine, norvaline can be mistakenly incorporated into proteins in place of leucine during protein synthesis. This misincorporation occurs due to the imperfect substrate specificity of leucyl-tRNA synthetase. The substitution of leucine with norvaline can potentially alter protein structure, stability, and function, a phenomenon of particular concern in the production of recombinant protein therapeutics but also an important area of investigation for understanding the broader biological impact of norvaline.

These dual roles necessitate distinct experimental strategies for a comprehensive proteomic investigation. This document provides detailed application notes and protocols to guide researchers in designing experiments to study this compound's effects as both a signaling modulator and a source of proteome modification.

Part 1: Investigating this compound as a Modulator of Arginase-Dependent Signaling

This section focuses on experimental designs to elucidate the downstream effects of norvaline's primary mechanism of action: arginase inhibition. The resulting increase in nitric oxide production can trigger widespread changes in the proteome, affecting pathways related to cell survival, neuroplasticity, and inflammation.

Signaling Pathway: this compound's Impact on the L-Arginine/NO Pathway

The following diagram illustrates the established mechanism of this compound as an arginase inhibitor.

Experimental Workflow: Quantitative Proteomics

A quantitative proteomics approach is essential to capture the global cellular response to this compound treatment. The following workflow outlines a standard procedure using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Protocol 1: Quantitative Proteomics of this compound Treated Cells

This protocol describes a general method for analyzing proteome-wide changes in response to this compound treatment using a label-free or SILAC-based approach.

Materials:

-

Cell culture medium (SILAC-compatible, if applicable)

-

Dialyzed Fetal Bovine Serum (FBS)

-

Light (Arg-0, Lys-0) and Heavy (e.g., 13C6-Arg, 13C6-15N2-Lys) amino acids (for SILAC)

-

This compound (≥99% purity)

-

Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Sequencing-grade modified trypsin

-

C18 solid-phase extraction (SPE) cartridges

-

LC-MS grade solvents (acetonitrile, formic acid, water)

Methodology:

-

Cell Culture and Labeling (SILAC):

-

Culture cells for at least 6 doublings in either "Light" or "Heavy" SILAC medium to ensure >98% isotope incorporation.

-

Plate cells and allow them to adhere overnight.

-

-

This compound Treatment:

-

Treat the "Heavy" labeled cells with the desired concentration of this compound for a specified time (e.g., 24-48 hours). Treat "Light" labeled cells with a vehicle control.

-

Note: For label-free quantification, create separate, parallel cultures for control and treated conditions.

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells, wash with cold PBS, and lyse using lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Protein Digestion:

-

For SILAC, combine equal protein amounts (e.g., 50 µg) from the "Light" and "Heavy" lysates. For label-free, process each sample individually.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

-

Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

-

Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the digest with formic acid.

-

Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.

-

Dry the purified peptides in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute peptides in a solution of 2% acetonitrile and 0.1% formic acid.

-

Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

-

Use a data-dependent acquisition (DDA) method to select the top N most intense precursor ions for fragmentation.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using software such as MaxQuant.

-

Search the data against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism studied).

-

For SILAC, calculate protein ratios (Heavy/Light). For label-free, use the LFQ intensity values for comparison.

-

Perform statistical analysis to identify proteins with significant changes in abundance (e.g., t-test, ANOVA).

-

Conduct pathway and gene ontology (GO) enrichment analysis on the list of significantly altered proteins.

-

Data Presentation: Quantitative Proteomics Results

Summarize results in a clear, tabular format to facilitate comparison and interpretation.

| Protein ID (UniProt) | Gene Name | Description | Log2 (Fold Change) | p-value | Regulation |

| P04637 | TP53 | Cellular tumor antigen p53 | 1.58 | 0.002 | Upregulated |

| P62258 | HSP90B1 | Endoplasmin | -1.21 | 0.011 | Downregulated |

| Q06830 | NOS3 | Nitric oxide synthase, endothelial | 2.05 | 0.001 | Upregulated |

| P35527 | ARG1 | Arginase-1 | -0.50 | 0.045 | Downregulated |

Part 2: Investigating this compound Misincorporation into the Proteome

This section details the experimental approach to detect and quantify the incorporation of norvaline into proteins at leucine positions. This requires specialized mass spectrometry data acquisition and analysis strategies.

Logical Relationship: Detection of Norvaline Misincorporation

The identification of misincorporation relies on detecting a specific mass shift in leucine-containing peptides.

Protocol 2: Mass Spectrometry-Based Identification of Norvaline Misincorporation

This protocol is adapted from methods used to detect proteome-wide mistranslation events.

Materials:

-

Cell culture medium supplemented with a range of this compound concentrations.

-

All materials listed in Protocol 1 for protein digestion and desalting.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells in standard medium.

-

Treat cells with this compound. It is advisable to use a dose-response curve (e.g., 0, 1, 5, 10 mM) to assess the level of misincorporation.

-

Note: Co-supplementation with leucine and isoleucine can be used as a control to prevent misincorporation.

-

-

Sample Preparation:

-

Harvest cells and perform protein digestion as described in Protocol 1 (Steps 3-5).

-

-

LC-MS/MS Analysis:

-

Analyze the peptide samples on a high-resolution mass spectrometer.

-

It is crucial to use an acquisition method that does not exclude previously sequenced precursors for a set amount of time (i.e., reduce dynamic exclusion) to allow for the fragmentation of both the canonical and the norvaline-substituted peptide.

-

-

Data Analysis (Unbiased Modification Search):

-

Use a proteomics software suite that allows for open or unbiased modification searches (e.g., MaxQuant, Proteome Discoverer with the MODa node).

-

Perform an initial search to identify the main protein groups present.

-

Perform a second, dependent search where you specify a variable modification on leucine with a mass shift of -12.011 Da (the mass difference between leucine and norvaline).

-

Manually inspect the MS/MS spectra of identified norvaline-containing peptides to confirm the sequence and the location of the modification. The fragmentation pattern (b- and y-ions) will validate the substitution site.

-

Quantify the extent of misincorporation by comparing the peak areas or intensities of the canonical leucine-containing peptide with its norvaline-substituted counterpart.

-

Data Presentation: Norvaline Misincorporation Summary

Present the findings in a table detailing the sites and extent of misincorporation.

| Protein ID (UniProt) | Gene Name | Peptide Sequence | Leucine Position | % Misincorporation |

| P60709 | ACTB | VAPEEHPVL TVR | 9 | 5.2% |

| P02768 | ALB | DL GEEHFK | 2 | 11.4% |

| P08670 | VIM | YQESVRPL R | 8 | 3.8% |

The study of this compound in proteomics requires a multifaceted approach. By employing quantitative proteomics, researchers can unravel the complex signaling cascades initiated by norvaline's inhibition of arginase. These experiments can reveal novel therapeutic targets and biomarkers associated with enhanced nitric oxide signaling. In parallel, the use of specialized, unbiased mass spectrometry methods is critical for detecting and quantifying the misincorporation of norvaline into the proteome. Understanding the extent and functional consequences of this misincorporation is vital for assessing the safety of norvaline as a therapeutic agent and for quality control in recombinant protein production. The protocols and workflows provided here offer a robust framework for researchers to comprehensively investigate the dual biological roles of this compound.

References

Troubleshooting & Optimization

DL-norvaline solubility issues in phosphate-buffered saline (PBS)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-norvaline, with a specific focus on solubility issues in phosphate-buffered saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in PBS?

A1: The reported solubility of this compound in PBS is up to 20 mg/mL (170.72 mM).[1] However, achieving this concentration often requires assistance, such as sonication, to obtain a clear solution.[1]

Q2: Why is my this compound not dissolving properly in PBS at room temperature?

A2: this compound, while generally soluble in aqueous solutions, can present dissolution challenges.[2] Factors that may be contributing to this issue include:

-

Concentration: You may be attempting to create a solution that is at or above the saturation limit for your specific buffer conditions.

-

Temperature: Room temperature may not provide sufficient energy to overcome the lattice energy of the crystalline solid, especially at higher concentrations.[2]

-

pH of PBS: The exact pH of your PBS can influence the charge state of this compound's amino and carboxyl groups, affecting its solubility.

Q3: Can I heat the solution to improve solubility?

A3: Yes, gently warming the solution can significantly improve the solubility of this compound.[2] For the related compound L-norvaline, warming in a 50°C water bath is a recommended method to aid dissolution. It is crucial to monitor the temperature and avoid boiling, which could degrade the compound.

Q4: Is sonication necessary to dissolve this compound in PBS?

A4: Sonication is a highly recommended technique to aid the dissolution of this compound in PBS, particularly when preparing solutions at higher concentrations, such as 20 mg/mL. The ultrasonic waves provide the energy needed to break apart solute particles and facilitate solvation.

Q5: How should I store my prepared this compound stock solution?

A5: For long-term stability, it is recommended to aliquot your stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one year or at -80°C for up to two years.

Q6: Should I filter my this compound solution after preparation?

A6: Yes, if you prepared the stock solution in water or a buffer like PBS, it is good practice to sterilize it by passing it through a 0.22 μm filter before use in cell culture or other sensitive applications.

Troubleshooting Guide: this compound Dissolution in PBS

If you are encountering issues with dissolving this compound in PBS, follow this step-by-step guide.

Issue: this compound powder is not dissolving or a precipitate/suspension is forming in PBS.

| Step | Action | Detailed Instructions | Rationale |

| 1 | Verify Concentration | Double-check your calculations to ensure you are not exceeding the recommended solubility limit of 20 mg/mL. | Attempting to create a supersaturated solution is a common source of dissolution failure. |

| 2 | Apply Sonication | Place your vial/tube in an ultrasonic water bath. Sonicate for 5-15 minute intervals. Check for dissolution between intervals. | Mechanical energy from sonication is often required to break up the solute and facilitate its interaction with the solvent (PBS). |

| 3 | Apply Gentle Heat | If sonication alone is insufficient, warm the solution in a water bath set to 37-50°C while stirring or vortexing intermittently. Do not exceed 50°C. | Increasing the temperature enhances the solubility of most solids in liquids. This method is effective for related compounds. |

| 4 | Combine Heat & Sonication | For particularly stubborn dissolution, use an ultrasonic bath that is also heated, or alternate between gentle warming and sonication. | This combined approach provides both thermal and mechanical energy to maximize the dissolution rate and extent. |

| 5 | Adjust pH (Advanced) | If dissolution is still an issue, consider that the pH of your PBS (typically ~7.4) may not be optimal. Adjusting the pH slightly may improve solubility. Note: This should only be done if compatible with your downstream experimental conditions. | As an amino acid, this compound's net charge is pH-dependent. Solubility is often highest when the molecule carries a net charge. |

| 6 | Prepare Fresh | It is always recommended to prepare solutions fresh for immediate use. If you are using a previously frozen stock, ensure it has been brought to room temperature completely and vortexed thoroughly before use. | Components can sometimes precipitate out of solution during freeze-thaw cycles. |

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Reported Solubility | Concentration (Molar) | Conditions / Notes | Source(s) |

| Phosphate-Buffered Saline (PBS) | 20 mg/mL | ~170.72 mM | Requires ultrasonic assistance for a clear solution. | |

| Water | 100 mg/mL (1.00E+05 mg/L) | ~853.6 mM | At 18°C. | |

| Water | 83.9 mg/mL (83.9 g/L) | ~716.2 mM | Not specified. | |

| Water (L-Norvaline) | 50 mg/mL | ~426.8 mM | Requires warming in a 50°C water bath and ultrasonication. | |

| DMSO | Insoluble | N/A | Fresh DMSO recommended as moisture can reduce solubility further. | |

| Ethanol / Methanol | Soluble to a certain extent | N/A | Moderately polar organic solvents. |

Experimental Protocols

Protocol 1: Preparation of a 20 mg/mL (170.72 mM) this compound Stock Solution in PBS

Materials:

-

This compound powder

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile conical tube or vial

-

Calibrated scale

-

Ultrasonic water bath

-

Sterile 0.22 μm syringe filter

Methodology:

-

Weigh out the required amount of this compound powder using an analytical balance. For 10 mL of a 20 mg/mL solution, weigh 200 mg.

-

Transfer the powder to the sterile conical tube.

-

Add the desired volume of PBS. For a 20 mg/mL solution, add PBS to the final volume (e.g., 10 mL).

-

Vortex the tube briefly to suspend the powder.

-

Place the tube in an ultrasonic water bath.

-

Sonicate the solution in 10-minute intervals, checking for clarity after each interval. If necessary, vortex the tube between sonication steps.

-

Continue until the solution is clear and all solid has dissolved. According to supplier data, this is a necessary step.

-

For sterile applications, filter the final solution through a 0.22 μm syringe filter into a new sterile tube.

-

Use the solution immediately or aliquot into single-use volumes for storage at -20°C or -80°C.

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action for this compound as an arginase inhibitor.

Experimental Workflow

Caption: Troubleshooting workflow for dissolving this compound in PBS.

References

Technical Support Center: DL-Norvaline Stability in Cell Culture Media

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of DL-norvaline in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture media a concern?

A1: this compound is a non-proteinogenic amino acid, an isomer of valine, often used in cell culture experiments as an arginase inhibitor to enhance the production of nitric oxide (NO).[1] Its stability is crucial because degradation can lead to a loss of its intended biological activity and the introduction of unknown components into the culture system, potentially affecting experimental outcomes and cell viability.

Q2: What are the known degradation pathways of norvaline?

A2: Studies on the hydrothermal decomposition of norvaline at elevated temperatures (156–186 °C) have identified two primary degradation pathways:

-

Decarboxylation followed by oxidative deamination: Norvaline loses its carboxyl group as CO2 and is then deaminated to form butyric acid and ammonia.

-

Direct deamination: Norvaline is directly deaminated to form valeric acid and ammonia.

While these studies were conducted under high-temperature conditions, these pathways represent the fundamental chemical breakdown of the molecule and could occur at a much slower rate under physiological cell culture conditions.

Q3: What are the primary factors that can affect this compound stability in my cell culture medium?

A3: The stability of amino acids like this compound in cell culture media can be influenced by several factors:

-

pH: Both acidic and alkaline conditions can promote the degradation of amino acids.

-

Temperature: Higher temperatures accelerate chemical reactions, including degradation. Long-term storage at room temperature or repeated freeze-thaw cycles of stock solutions can be detrimental.

-

Presence of other media components:

-

Reducing sugars: Can react with the amino group of norvaline in a process called the Maillard reaction.

-

Metal ions: Certain metal ions can catalyze degradation reactions.

-

Oxidizing agents: Reactive oxygen species can lead to oxidative deamination.

-

-

Light exposure: Photodegradation can occur with prolonged exposure to light.

-

Sterilization method: High-heat sterilization methods like autoclaving can cause significant degradation of amino acids.[2]

Q4: How should I prepare and store my this compound stock solutions to maximize stability?

A4: To ensure the stability of your this compound stock solutions, follow these recommendations:

| Parameter | Recommendation |

| Solvent | Sterile, nuclease-free water. Sonication may be required to aid dissolution. |

| Concentration | Prepare a concentrated stock solution (e.g., 100 mM) to minimize the volume added to your culture medium. |

| Sterilization | Filter-sterilize the stock solution through a 0.22 µm filter. Avoid autoclaving. |

| Storage Temperature | For short-term storage (up to 1 month), -20°C is acceptable. For long-term storage (up to 2 years), aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |

| Light Protection | Store stock solutions in amber tubes or wrap tubes in foil to protect from light. |

Q5: Are there any known interactions of this compound with other common media supplements?

Q6: At what concentration does this compound become cytotoxic?

A6: L-norvaline has been shown to decrease cell viability at concentrations as low as 125 µM in some cell lines. It is recommended to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell type and experimental conditions.

Troubleshooting Guide

| Problem | Possible Causes | Recommended Solutions |

| Inconsistent experimental results with this compound treatment. | Degradation of this compound in stock solution or prepared media. | Prepare fresh stock solutions of this compound and add to media immediately before use. Aliquot and store stock solutions at -80°C. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols). |

| Loss of expected biological effect of this compound over time. | This compound is degrading in the culture medium during the experiment. | Replenish the media with freshly added this compound at appropriate intervals for long-term experiments. Consider a fed-batch strategy. |

| Observed changes in cell morphology or viability after adding this compound. | Cytotoxicity at the concentration used. Degradation products may be toxic. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. Ensure the purity of your this compound source. |

| Precipitate forms in the medium after adding this compound. | Poor solubility of this compound at the prepared concentration or interaction with other media components. | Ensure complete dissolution of this compound in the stock solution; sonication can be used. Add the this compound stock solution to the complete medium slowly while gently mixing. |

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution (100 mM)

Materials:

-

This compound powder

-

Sterile, nuclease-free water

-

Sterile 50 mL conical tube

-

Sonicator water bath

-

0.22 µm sterile syringe filter

-

Sterile syringes

-

Sterile, light-protected microcentrifuge tubes

Procedure:

-

Weigh out the required amount of this compound to prepare a 100 mM solution (Molecular Weight: 117.15 g/mol ). For 10 mL of a 100 mM solution, you will need 0.11715 g (117.15 mg).

-

Transfer the this compound powder to the 50 mL conical tube.

-

Add a portion of the sterile water (e.g., 8 mL) to the tube.

-

Vortex briefly to suspend the powder.

-

Place the tube in a sonicator water bath and sonicate until the this compound is completely dissolved. Avoid excessive heating.

-

Bring the final volume to 10 mL with sterile water.

-

Attach a 0.22 µm sterile syringe filter to a sterile syringe.

-

Draw the this compound solution into the syringe and filter-sterilize it into a new sterile conical tube.

-

Aliquot the sterile stock solution into sterile, light-protected microcentrifuge tubes in volumes appropriate for your experiments to avoid multiple freeze-thaw cycles.

-

Label the aliquots clearly with the name of the compound, concentration, and date of preparation.

-

Store the aliquots at -80°C for long-term storage.

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol provides a framework for intentionally degrading this compound under various stress conditions to identify potential degradation products and assess its stability in a specific cell culture medium.

Materials:

-

Prepared 100 mM this compound stock solution

-

Your specific cell culture medium

-

Sterile tubes

-

HCl and NaOH solutions (for pH stress)

-

Hydrogen peroxide (H₂O₂) (for oxidative stress)

-

UV lamp (for photolytic stress)

-

Incubators set at various temperatures

-

Analytical method for quantifying this compound (e.g., HPLC)

Procedure:

-

Preparation of Test Samples:

-

Prepare a solution of this compound in your cell culture medium at your typical working concentration.

-

Dispense this solution into multiple sterile tubes for each stress condition.

-

Include a control sample stored at -80°C.

-

-

Stress Conditions:

-

Acid Hydrolysis: Adjust the pH of the sample to ~1 with HCl. Incubate at 60°C for a defined period (e.g., 2, 6, 12, 24 hours).

-

Alkaline Hydrolysis: Adjust the pH of the sample to ~13 with NaOH. Incubate at 60°C for a defined period.

-

Oxidative Degradation: Add a small volume of 3% H₂O₂ to the sample. Incubate at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Photolytic Degradation: Expose samples to a UV lamp at a defined wavelength and intensity for a defined period. Wrap a control sample in foil and place it alongside the exposed sample.

-

-

Sample Analysis:

-

At each time point, neutralize the pH-stressed samples.

-

Analyze all samples, including the control, using a suitable analytical method (e.g., HPLC with a stability-indicating method) to quantify the remaining this compound and detect any degradation products.

-

-

Data Interpretation:

-

Compare the concentration of this compound in the stressed samples to the control to determine the percentage of degradation.

-

Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.

-

Visualizations

References

Technical Support Center: Overcoming DL-norvaline Interference in BCA Protein Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from DL-norvaline in your Bicinchoninic Acid (BCA) protein assays.

FAQs: Understanding and Identifying this compound Interference

Q1: What is this compound and why might it be in my samples?

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids used in protein synthesis. It is an isomer of valine. In biopharmaceutical production, particularly in recombinant protein expression systems like E. coli, this compound can be synthesized and sometimes mistakenly incorporated into proteins in place of leucine. Its presence in your sample is more likely if you are working with recombinantly expressed proteins.

Q2: How does the BCA protein assay work?

The BCA assay is a colorimetric method used to measure total protein concentration. The assay relies on a two-step reaction. First, under alkaline conditions, peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺). In the second step, two molecules of bicinchoninic acid (BCA) chelate with each cuprous ion, forming a purple-colored complex that exhibits strong absorbance at 562 nm.[1][2] The intensity of the purple color is proportional to the protein concentration in the sample.

Q3: Can this compound interfere with the BCA assay?

While specific studies extensively detailing this compound interference are not widely published, interference is theoretically possible. The BCA assay is susceptible to interference from substances that can reduce Cu²⁺ to Cu¹⁺ or chelate copper ions.[3] Certain amino acids, such as cysteine, tyrosine, and tryptophan, are known to cause interference because their side chains can reduce copper ions.[3][4] Although this compound does not have a side chain that is as readily oxidized as cysteine or tryptophan, it is crucial to experimentally verify if it interferes in your specific sample matrix and concentration.

Q4: How can I determine if this compound is interfering with my BCA assay?

You can perform a simple interference test. This involves preparing a series of this compound solutions of varying concentrations in the same buffer as your protein samples (without any protein). You then perform the BCA assay on these solutions. If you observe a color change and an increase in absorbance at 562 nm with increasing concentrations of this compound, it indicates that this compound is interfering with the assay. A detailed protocol for this test is provided in the Troubleshooting Guides section.

Q5: What are the signs of interference in my BCA assay results?

Signs of interference can include:

-

High background absorbance: Your blank or zero protein standard exhibits an unexpectedly high absorbance reading.

-

Inaccurate protein concentration readings: You may observe an overestimation of your protein concentration.

-

Non-linear standard curve: Your protein standard curve, which should be linear over the working range of the assay, appears curved or shifted.

-

Atypical color development: The color of your samples may appear different from the expected purple hue.

Troubleshooting Guides

Guide 1: How to Test for this compound Interference

This guide provides a step-by-step protocol to determine if this compound is interfering with your BCA protein assay.

Objective: To assess the dose-dependent effect of this compound on the BCA assay signal.

Materials:

-

This compound powder

-

Your protein assay buffer (the same buffer your protein samples are in)

-

BCA Protein Assay Kit (Reagent A and Reagent B)

-

Microplate reader or spectrophotometer capable of reading absorbance at 562 nm

-

96-well microplate or cuvettes

-

Bovine Serum Albumin (BSA) or other protein standard

Procedure:

-

Prepare a this compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in your protein assay buffer.

-

-

Prepare this compound Dilutions:

-

Create a dilution series of this compound in your protein assay buffer. The concentration range should cover the potential concentrations of this compound in your experimental samples. A suggested range is from 0 mM to 20 mM.

-

-

Prepare a Protein Standard Curve (Control):

-

Prepare a standard curve of your protein standard (e.g., BSA) in your protein assay buffer according to the BCA assay kit manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well plate, pipette your this compound dilutions, your protein standards, and a buffer-only blank in triplicate.

-

-

Perform the BCA Assay:

-

Add the BCA working reagent (a mixture of Reagent A and Reagent B, typically in a 50:1 ratio) to all wells.

-

Incubate the plate at the recommended temperature and time (e.g., 37°C for 30 minutes).

-

Measure the absorbance at 562 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the buffer-only blank from all readings.

-

Plot the absorbance at 562 nm versus the concentration of this compound.

-

Plot your protein standard curve (absorbance vs. protein concentration).

-

Interpretation of Results:

-

No Interference: If the plot of absorbance vs. This compound concentration is flat and close to zero, then this compound does not significantly interfere with your BCA assay at the tested concentrations.

-

Interference: If you observe a concentration-dependent increase in absorbance with increasing this compound concentration, this confirms interference.

Guide 2: Methods to Overcome this compound Interference

If you have confirmed that this compound is interfering with your BCA assay, here are three methods to mitigate or eliminate this interference.

This method separates the protein from the interfering substance by precipitating the protein, removing the supernatant containing the interfering substance, and then resolubilizing the protein pellet.

Materials:

-

Cold acetone (-20°C)

-

Microcentrifuge tubes

-

Microcentrifuge

-

Buffer for resolubilization (e.g., PBS or a buffer compatible with the BCA assay)

Procedure:

-

Add 4 volumes of cold acetone (-20°C) to 1 volume of your protein sample in a microcentrifuge tube.

-

Vortex briefly and incubate at -20°C for 60 minutes.

-

Centrifuge at 15,000 x g for 10 minutes to pellet the protein.

-

Carefully decant and discard the supernatant which contains the this compound.

-

Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resolubilization difficult.

-

Resuspend the protein pellet in a suitable buffer.

-

Proceed with the BCA assay on the resuspended protein sample.

Dialysis is a technique that separates molecules in solution based on differences in their rates of diffusion through a semi-permeable membrane. This is effective for removing small molecules like this compound from a protein sample.

Materials:

-

Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa)

-

Large volume of dialysis buffer (at least 200-fold greater than the sample volume)

-

Stir plate and stir bar

Procedure:

-

Prepare the dialysis membrane according to the manufacturer's instructions.

-

Load your protein sample into the dialysis tubing or cassette.

-

Place the sealed tubing/cassette in a beaker with the dialysis buffer on a stir plate and stir gently.

-

Dialyze for 2-4 hours at 4°C.

-

Change the dialysis buffer and continue to dialyze for another 2-4 hours.

-

For optimal removal, perform a third buffer change and dialyze overnight at 4°C.

-

Recover the protein sample from the dialysis tubing/cassette.

-

Perform the BCA assay on the dialyzed sample.

Gel filtration, also known as size-exclusion chromatography or desalting, separates molecules based on their size. It is a rapid method for removing small molecules like this compound from protein samples.

Materials:

-

Pre-packed desalting spin column

-

Microcentrifuge

Procedure:

-

Equilibrate the desalting column with a buffer compatible with your downstream application by following the manufacturer's instructions. This typically involves centrifugation steps to remove the storage buffer and replace it with the desired buffer.

-

Add your protein sample to the top of the resin bed in the column.

-

Centrifuge the column according to the manufacturer's protocol. The larger protein molecules will pass through the column in the void volume, while the smaller this compound molecules will be retained in the porous resin.

-

Collect the eluate, which contains your purified protein.

-

Perform the BCA assay on the desalted protein sample.

Data Presentation

Table 1: Hypothetical Data for this compound Interference Test

| This compound Concentration (mM) | Average Absorbance at 562 nm (± SD) |

| 0 (Blank) | 0.052 (± 0.003) |

| 1 | 0.085 (± 0.005) |

| 2.5 | 0.121 (± 0.006) |

| 5 | 0.189 (± 0.008) |

| 10 | 0.325 (± 0.012) |

| 20 | 0.598 (± 0.021) |

Table 2: Comparison of Methods to Overcome Interference

| Method | Principle | Pros | Cons |

| Protein Precipitation | Differential solubility | Quick, inexpensive, can concentrate the sample. | Risk of protein loss, potential for incomplete resolubilization. |

| Dialysis | Size-based diffusion across a semi-permeable membrane | Gentle on proteins, effective removal of small molecules. | Time-consuming, potential for sample dilution. |

| Gel Filtration (Desalting) | Size-exclusion chromatography | Fast, high recovery of protein. | Can lead to sample dilution, potential for non-specific binding of some proteins to the resin. |

Visualizations

Caption: Workflow for identifying and overcoming this compound interference.

Caption: BCA assay mechanism and potential this compound interference point.

References

- 1. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 2. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry of Protein Assays | Thermo Fisher Scientific - FR [thermofisher.com]

- 4. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing DL-Norvaline for Arginase Inhibition

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DL-norvaline for maximal arginase inhibition. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of arginase inhibition by this compound?

This compound is considered a non-competitive inhibitor of arginase.[1] Its structural similarity to ornithine, a product of the arginase reaction, is thought to be the basis of its inhibitory action. By inhibiting arginase, this compound reduces the conversion of L-arginine to ornithine and urea. This increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced production of nitric oxide (NO).[2]

Q2: What is the difference between this compound and L-norvaline for arginase inhibition?

This compound is a racemic mixture containing both D- and L-isomers. The L-isomer, L-norvaline, is biologically active as a competitive inhibitor of arginase. While much of the literature focuses on L-norvaline, this compound has also been shown to be an effective arginase inhibitor.

Q3: What is the optimal concentration of this compound to use?

Q4: Are there any known off-target effects or cytotoxicity associated with this compound?

At high concentrations, L-norvaline has been reported to have potential cytotoxic effects and may induce mitochondrial dysfunction in vitro.[2] One study showed that L-norvaline could decrease cell viability at concentrations as low as 125 μM. It is crucial to assess the cytotoxicity of this compound in your specific cell type using a viability assay in parallel with your arginase inhibition experiments.

Q5: What are the solubility properties of this compound?

This compound is generally soluble in water. For cell culture experiments, it can be dissolved in sterile water or phosphate-buffered saline (PBS). It is important to ensure complete dissolution before adding it to your experimental system.

Data Presentation

Table 1: Comparison of Arginase Inhibitors

| Inhibitor | Target(s) | IC50 / Ki | Inhibition Type | Reference |

| This compound | Arginase | Not specified | Non-competitive | |

| L-Norvaline | Arginase | Not specified (effective at 10 mM in lysates) | Competitive | |

| ARG1-IN-1 | Human Arginase 1 | IC50: 29 nM | Not specified | |

| NED-3238 | Arginase I and II | IC50: 1.3 nM (ARG1), 8.1 nM (ARG2) | Not specified | |

| Numidargistat (CB-1158) | Human Arginase 1 and 2 | IC50: 86 nM (ARG1), 296 nM (ARG2) | Not specified | |

| BEC hydrochloride | Arginase II | Ki: 0.31 µM (pH 7.5), 30 nM (pH 9.5) | Competitive |

Note: This table provides a comparison with other known arginase inhibitors to offer a frame of reference for potency. The lack of a specific IC50 value for this compound in the current literature necessitates empirical determination of the optimal concentration for each experimental setup.

Experimental Protocols

Protocol 1: Colorimetric Arginase Activity Assay

This protocol is adapted from commercially available kits and is suitable for measuring arginase activity in cell lysates.

Materials:

-

Arginase Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

This compound stock solution

-

Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors and 0.4% (w/v) Triton X-100)

-

L-arginine solution (substrate)

-

Urea standard solution

-

Reagents for colorimetric urea detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Harvest approximately 1 x 10^6 cells and wash with cold PBS.

-

Lyse the cells in 100 µL of cell lysis buffer on ice for 10 minutes.

-

Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to remove insoluble material.

-

Collect the supernatant for the assay.

-

-

Assay Reaction:

-

Add up to 40 µL of the cell lysate supernatant to wells of a 96-well plate.

-

For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding the L-arginine substrate solution.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Urea Detection:

-

Stop the reaction according to the manufacturer's instructions of the urea detection kit.

-

Add the color development reagent and incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm, depending on the kit).

-

-

Calculation:

-

Create a urea standard curve.

-

Determine the concentration of urea produced in each sample from the standard curve.

-

Arginase activity is proportional to the amount of urea produced. One unit of arginase is defined as the amount of enzyme that converts 1.0 µmole of L-arginine to ornithine and urea per minute at a specific pH and temperature.

-

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is essential to assess the potential cytotoxicity of this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Solubilization:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at a wavelength of around 570 nm.

-

-

Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Mandatory Visualizations

Caption: Arginase Inhibition by this compound.

Caption: Experimental Workflow for Arginase Inhibition Assay.

Troubleshooting Guide

Issue: High background signal in the no-enzyme control.

-

Possible Cause: Contamination of reagents with urea.

-

Solution: Use fresh, high-purity reagents. Ensure that all buffers and water are free of urea contamination.

Issue: Low or no arginase activity detected in positive controls.

-

Possible Cause 1: Inactive enzyme.

-

Solution 1: Ensure proper storage and handling of the arginase enzyme. Avoid repeated freeze-thaw cycles.

-

Possible Cause 2: Incorrect assay conditions.

-

Solution 2: Verify the pH and temperature of the assay buffer and incubator. The optimal pH for arginase is typically basic (around 9.5), though assays are often performed at physiological pH (7.4).

Issue: Precipitate forms in the wells.

-